![molecular formula C17H16N4O6S2 B2511470 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 865160-48-1](/img/structure/B2511470.png)
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Description
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N4O6S2 and its molecular weight is 436.46. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H18N4O4S, with a molecular weight of approximately 366.4 g/mol. The structure features a benzothiazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. In vitro tests have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
- IC50 Values : The compound showed IC50 values ranging from 2.12 µM to 6.48 µM across different cell lines, indicating potent antitumor activity ( ).
Table 1: Antitumor Activity of this compound
Cell Line | IC50 Value (µM) | Assay Type |
---|---|---|
A549 | 2.12 | MTS |
HCC827 | 5.13 | MTS |
NCI-H358 | 0.85 | MTS |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methodology : Broth microdilution methods were used to determine minimum inhibitory concentrations (MICs).
Table 2: Antimicrobial Activity of this compound
Organism | MIC Value (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
The mechanisms through which this compound exerts its effects are still under investigation, but several hypotheses have emerged:
- DNA Interaction : It is suggested that the compound may bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which may contribute to its antitumor effects.
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer indicated that patients treated with benzothiazole derivatives showed improved survival rates compared to control groups ( ).
- Antimicrobial Resistance : Research has shown that compounds like this one can be effective against antibiotic-resistant strains of bacteria, making them valuable in the fight against infectious diseases ( ).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-27-9-8-20-14-7-6-11(29(18,25)26)10-15(14)28-17(20)19-16(22)12-4-2-3-5-13(12)21(23)24/h2-7,10H,8-9H2,1H3,(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXMMQZUEYLFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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